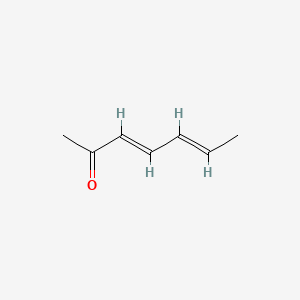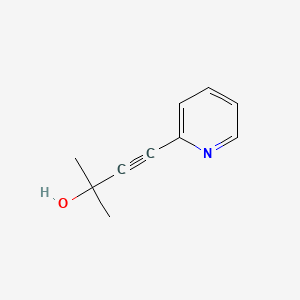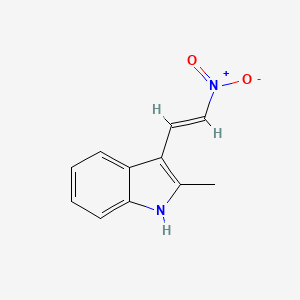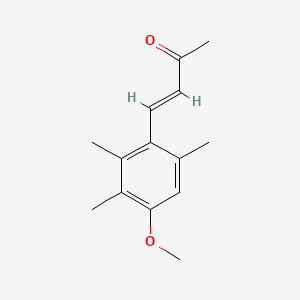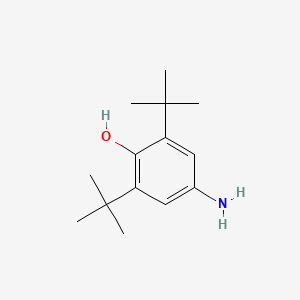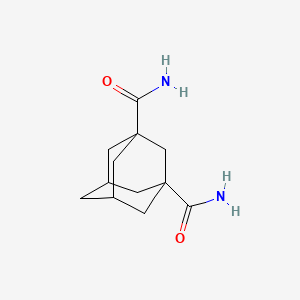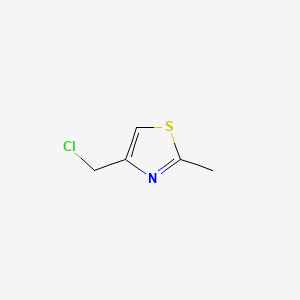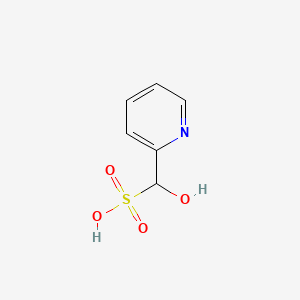
2-吡啶羟甲磺酸
描述
2-Pyridylhydroxymethanesulfonic acid, also known as α-Hydroxy-2-pyridinemethanesulfonic acid, is a chemical compound with the molecular formula C6H7NO4S . It has a molecular weight of 189.19 . .
Molecular Structure Analysis
The molecular structure of 2-Pyridylhydroxymethanesulfonic acid consists of a pyridine ring attached to a hydroxymethanesulfonic acid group .Physical And Chemical Properties Analysis
2-Pyridylhydroxymethanesulfonic acid is a crystalline compound with a melting point range of 224-227 °C .科学研究应用
合成芳基双吡喃甲烷的催化剂
2-吡啶羟甲磺酸已被用于合成芳基双吡喃甲烷衍生物。该过程涉及串联Knoevenagel缩合和Michael加成程序,提供诸如环保性、高效性和简单操作程序等优点(Zolfigol et al., 2016)。
大气二氧化硫稳定
该化合物被用作稳定大气中的二氧化硫,形成羟甲磺酸。该方法在吸收、回收效率、灵敏度和精度方面与其他方法相媲美。它还包括一种新颖的离子色谱程序,用于在同一样品中测定羟甲磺酸盐和硫酸盐(Dasgupta et al., 1980)。
酮合成试剂
2-吡啶羟甲磺酸衍生物已被用作从羧酸和芳香烃合成酮的试剂。该过程包括从苯甲酸和芳香烃脱水,产生苯并酮(Keumi et al., 1988)。
无溶剂合成中的催化剂
该化合物已被应用为各种有机化合物的无溶剂合成中的催化剂。这种应用突显了它在环保和高效化学合成过程中的多功能性和重要性(Moosavi‐Zare等,2013)。
光刻和材料科学
2-吡啶羟甲磺酸衍生物被用于光刻,特别是用于合成用于环保应用的光酸发生剂(PAGs)。这些PAGs催化化学增感胶中各种基团的去保护,在光刻中使用(Ayothi et al., 2007)。
地下水修复
该化合物在地下水修复中起着重要作用,特别是在氧化持久性有机污染物方面。它在地下水原位修复中显示出潜力,突显了它在环境科学中的重要性(Park et al., 2016)。
作用机制
安全和危害
While specific safety and hazard information for 2-Pyridylhydroxymethanesulfonic acid is not available, it’s generally recommended to handle chemical compounds with care, using appropriate personal protective equipment .
Relevant Papers There are several peer-reviewed papers and technical documents related to 2-Pyridylhydroxymethanesulfonic acid available for further reading .
属性
IUPAC Name |
hydroxy(pyridin-2-yl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c8-6(12(9,10)11)5-3-1-2-4-7-5/h1-4,6,8H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUYDMFMNBZBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridylhydroxymethanesulfonic acid | |
CAS RN |
3343-41-7 | |
| Record name | α-HPMS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Hydroxypyridine-2-methanesulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3343-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-hydroxypyridine-2-methanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-pyridylhydroxymethanesulfonic acid exert its inhibitory effect on glycolate oxidase?
A1: While the precise mechanism of inhibition by 2-pyridylhydroxymethanesulfonic acid is not explicitly detailed in the provided research papers, it is known to be a potent and specific inhibitor of glycolate oxidase. Glycolate oxidase is a flavoprotein that catalyzes the oxidation of glycolate to glyoxylate, a key step in the photorespiratory pathway in plants [, ]. Inhibition of this enzyme leads to the accumulation of glycolate and can be used to study the role of photorespiration in plant metabolism.
Q2: What are the downstream effects of inhibiting glycolate oxidase with 2-pyridylhydroxymethanesulfonic acid in plants?
A2: Research has demonstrated that the use of 2-pyridylhydroxymethanesulfonic acid as a glycolate oxidase inhibitor leads to a decrease in the accumulation of ammonia in both C3 and C4 plants [, ]. This suggests that the glycine-serine conversion, a process closely linked to photorespiration, is a significant source of ammonia in leaves. Additionally, the research highlights the importance of glutamine synthetase in assimilating this ammonia [, ].
Q3: The research papers mention the use of 2-pyridylhydroxymethanesulfonic acid in conjunction with other inhibitors, such as isonicotinic hydrazide. What is the rationale for combining these inhibitors?
A3: Researchers often employ multiple inhibitors targeting different steps within a metabolic pathway to confirm the pathway's role and investigate the interplay between various enzymes. In this case, using 2-pyridylhydroxymethanesulfonic acid (a glycolate oxidase inhibitor) alongside isonicotinic hydrazide (a known inhibitor of glycine decarboxylase, another enzyme involved in photorespiration) provides stronger evidence for the contribution of photorespiration to ammonia accumulation in plants [, ].
Q4: How does the use of 2-pyridylhydroxymethanesulfonic acid contribute to our understanding of glycolate metabolism in photosynthetic organisms?
A5: The research paper on glycolate metabolism in cyanobacteria utilizes 2-pyridylhydroxymethanesulfonic acid to distinguish between glycolate uptake and its subsequent metabolism []. By inhibiting glycolate dehydrogenase, the researchers were able to isolate and study the initial rapid uptake phase of glycolate, providing insights into the mechanisms involved in this process [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



